molecular formula C20H11Cl4N3O2 B2905557 5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one CAS No. 477858-13-2

5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one

Cat. No.: B2905557
CAS No.: 477858-13-2
M. Wt: 467.13
InChI Key: RERQYAWTETVOQB-UHFFFAOYSA-N
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Description

5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridinone core substituted with chlorophenyl and oxadiazole groups, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is then coupled with the pyridinone core. The chlorophenyl groups are introduced through electrophilic aromatic substitution reactions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and oxadiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups, onto the molecule.

Scientific Research Applications

5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl4N3O2/c21-13-4-1-11(2-5-13)18-25-19(29-26-18)16-7-15(23)10-27(20(16)28)9-12-3-6-14(22)8-17(12)24/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERQYAWTETVOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC(=CN(C3=O)CC4=C(C=C(C=C4)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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